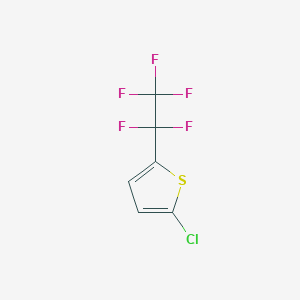

2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene

Beschreibung

2-Chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene is a halogenated, fluorinated thiophene derivative. Its structure features a thiophene ring substituted with a chlorine atom at the 2-position and a pentafluoroethyl (-CF₂CF₃) group at the 5-position. The combination of chlorine (electron-withdrawing) and the perfluorinated alkyl chain (strongly electron-withdrawing and lipophilic) imparts unique electronic and physicochemical properties to the compound.

Eigenschaften

IUPAC Name |

2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF5S/c7-4-2-1-3(13-4)5(8,9)6(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSJEDLMFJIWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240169 | |

| Record name | 2-Chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429056-29-0 | |

| Record name | 2-Chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429056-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene typically involves the introduction of a pentafluoroethyl group to a thiophene ring followed by chlorination. One common method involves the reaction of 2-chlorothiophene with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through distillation or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in solvents like tetrahydrofuran.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Formation of 2-amino-5-(pentafluoroethyl)thiophene or 2-alkoxy-5-(pentafluoroethyl)thiophene.

Oxidation Reactions: Formation of 2-chloro-5-(pentafluoroethyl)thiophene sulfoxide or sulfone.

Reduction Reactions: Formation of 2-chloro-5-(pentafluoroethyl)thiol.

Wissenschaftliche Forschungsanwendungen

2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in bioactive molecules and pharmaceuticals.

Medicine: Explored for its potential as a precursor in the synthesis of drug candidates.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene involves its interaction with specific molecular targets. The pentafluoroethyl group imparts unique electronic properties, making the compound highly reactive. This reactivity allows it to participate in various chemical transformations, influencing molecular pathways and interactions .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Thiophene Derivatives

Key structural analogs include:

| Compound Name | Substituents (Position) | Key Functional Groups | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Chloro-5-methylthiophene | Chloro (2), Methyl (5) | -Cl, -CH₃ | Not provided | ~132.6 |

| 2-Chloro-5-ethynylthiophene | Chloro (2), Ethynyl (5) | -Cl, -C≡CH | 139957-82-7 | ~154.6 |

| 2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyrimidine | Chloro (2), Ethoxy-tetrafluoroethyl (5) | -Cl, -OCH₂CF₂CF₃ | EN300-197669 | ~243.89 |

| Target Compound | Chloro (2), Pentafluoroethyl (5) | -Cl, -CF₂CF₃ | Not provided | ~238.5 (estimated) |

Key Observations :

- Electronic Effects : The pentafluoroethyl group in the target compound is significantly more electron-withdrawing than methyl (-CH₃) or ethynyl (-C≡CH) groups, reducing electron density on the thiophene ring. This enhances its susceptibility to electrophilic substitution at the 3- and 4-positions .

- Thermal Stability : Perfluoroalkyl groups contribute to thermal and oxidative stability, making the target compound more resistant to degradation than methyl- or ethynyl-substituted analogs .

Biologische Aktivität

2-Chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene is a fluorinated organic compound with the molecular formula C6H2ClF5S. It features a thiophene ring that is substituted with a chlorine atom and a pentafluoroethyl group. This compound is notable for its unique electronic properties due to the presence of the pentafluoroethyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H2ClF5S |

| Molecular Weight | 236.59 g/mol |

| CAS Number | 1429056-29-0 |

| Appearance | Clear, pale liquid |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound's reactivity and may allow it to participate in various chemical transformations that influence biological pathways. Although specific targets are not well-documented in current literature, thiophene derivatives generally exhibit a range of biological activities including:

- Antimicrobial properties

- Anti-inflammatory effects

- Potential anticancer activity

Anticancer Properties

Thiophene derivatives have been explored for their anticancer properties. A study involving various thiophene compounds demonstrated significant cytotoxicity against cancer cell lines. The mechanisms often involve the induction of apoptosis and disruption of cellular signaling pathways. Although specific data on this compound is lacking, its reactivity may contribute to similar effects.

Toxicological Profile

The toxicological profile of this compound is not extensively characterized in available literature. However, as with many fluorinated compounds, caution is warranted due to potential environmental persistence and bioaccumulation. Regulatory databases such as the EPA's DSSTox provide some insights into its safety and environmental impact.

Synthetic Routes

The synthesis of this compound typically involves:

- Preparation of Thiophene Intermediate : Starting from 2-chlorothiophene.

- Introduction of Pentafluoroethyl Group : Reaction with pentafluoroethyl iodide in the presence of a base (e.g., potassium carbonate).

- Chlorination : To achieve the final product under reflux conditions in an appropriate solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods mirror laboratory synthesis but are optimized for yield and purity. Continuous flow reactors may be employed to enhance efficiency during large-scale synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.